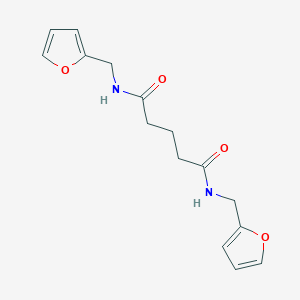![molecular formula C15H21NO5S B4843006 methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4843006.png)
methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate
Descripción general
Descripción
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as MMPS, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. MMPS is a sulfonamide derivative that exhibits potent inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase by methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in diseases such as glaucoma and epilepsy. Inhibition of acetylcholinesterase by methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can lead to an increase in the levels of acetylcholine, which can have therapeutic effects in diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate in lab experiments is its potent inhibitory effects on various enzymes, which can make it a useful tool for studying the role of these enzymes in various diseases. However, one of the limitations of using methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate can be challenging, which can limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the research on methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate. One potential direction is the development of novel drugs based on methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate that exhibit improved potency and selectivity. Another potential direction is the investigation of the potential therapeutic effects of methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate in various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, the development of new synthesis methods for methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate could improve its availability for use in lab experiments. Overall, methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has significant potential in the field of medicinal chemistry, and further research on this compound could lead to the development of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry, particularly as a lead compound for the development of novel drugs targeting various diseases. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to exhibit potent inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate a potential candidate for the treatment of diseases such as Alzheimer's disease and glaucoma.
Propiedades
IUPAC Name |
methyl 1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-11-10-13(4-5-14(11)20-2)22(18,19)16-8-6-12(7-9-16)15(17)21-3/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCKVQZBZKNCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4842929.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4842938.png)


![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4842952.png)
![2-(2,4-dimethylphenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B4842959.png)
![5,5'-[1,2-ethanediylbis(thio)]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4842967.png)

![N-{[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4842993.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4843000.png)
![2-(4-tert-butylphenyl)-N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4843019.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4843030.png)
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4843044.png)